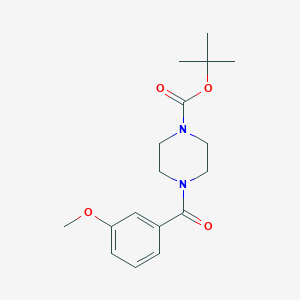

tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is a piperazine derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-methoxybenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated piperazine derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate is in the field of medicinal chemistry. Research indicates that derivatives of piperazine can exhibit significant biological activity, making them valuable in drug development. Specifically, this compound may serve as a lead structure for developing new pharmaceuticals targeting various neurological disorders.

Antipsychotic and Antidepressant Activities

Studies have shown that piperazine derivatives can interact with neurotransmitter systems in the brain. The presence of the methoxy group may enhance binding affinity to serotonin receptors, which are crucial targets for treating conditions such as schizophrenia and depression. Preliminary studies suggest that this compound could be evaluated for these properties in preclinical models.

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory effects of piperazine derivatives. The structural characteristics of this compound may provide a basis for exploring its efficacy in reducing inflammation in various disease models, including arthritis and other chronic inflammatory conditions.

Synthesis and Structural Modifications

The compound can serve as a versatile building block for synthesizing more complex molecules. Researchers often modify the piperazine ring or the benzoyl group to optimize pharmacological properties or to develop compounds with specific biological activities.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including this compound, to evaluate their effects on serotonin reuptake inhibition. The results indicated that modifications to the benzoyl moiety significantly influenced receptor binding affinity and selectivity.

Case Study 2: Anti-inflammatory Potential

Another research article focused on evaluating the anti-inflammatory effects of various piperazine derivatives in vitro. The study highlighted that compounds with methoxy groups exhibited enhanced inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role for this compound in treating inflammatory diseases.

Case Study 3: Synthesis and Optimization

A synthetic chemistry study explored different reaction conditions for producing this compound efficiently. The findings demonstrated that varying solvent systems and catalysts could yield higher purity products, which is crucial for subsequent biological testing.

Mecanismo De Acción

Comparación Con Compuestos Similares

- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Comparison: While these compounds share a similar piperazine core, their substituents differ, leading to variations in their chemical properties and biological activities .

Conclusion

tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in the synthesis of bioactive molecules.

Actividad Biológica

tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate (TBMP) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of TBMP, exploring its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical formula for TBMP is C15H20N2O3, and its molecular structure features a piperazine ring substituted with a tert-butyl group and a 3-methoxybenzoyl moiety. This unique structure is believed to contribute to its biological activity.

TBMP's mechanism of action primarily involves interaction with protein targets within the cell. It is hypothesized that the compound may act as an inhibitor of specific protein-protein interactions, which are crucial in cancer cell proliferation and survival. The methoxybenzoyl group is particularly significant as it may enhance the compound's lipophilicity, facilitating better cell membrane permeability and target engagement.

Biological Activity and Efficacy

Recent studies have evaluated the efficacy of TBMP against various cancer cell lines. The following table summarizes key findings from these studies:

Case Studies

- Prostate Cancer Study : A study conducted on the C4-2 prostate cancer cell line demonstrated that TBMP effectively inhibited cell growth with an IC50 value of 8.0 µM. The study suggested that TBMP could serve as a lead compound for developing new therapies targeting androgen-independent prostate cancer .

- Pancreatic Cancer Research : In another investigation involving MiaPaCa2 and BxPC3 cell lines, TBMP exhibited moderate inhibitory effects on cell proliferation, indicating potential for further development as a therapeutic agent against pancreatic cancer .

Research Findings

Further analysis has revealed that TBMP may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest that TBMP not only inhibits proliferation but also promotes programmed cell death, which is a desirable trait in anticancer agents.

Propiedades

IUPAC Name |

tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOWLUHPWTWKCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.